Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate
Description
Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate is a chiral indole-containing compound featuring a brominated indole core, a tert-butoxycarbonyl (Boc)-protected amino acid side chain, and a methyl ester group. The molecule’s stereochemical complexity arises from its (2R) and (2S) configurations, which influence its reactivity and biological interactions. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules targeting neurological and cardiovascular systems . The Boc group serves as a protective moiety for the amine, ensuring stability during synthetic workflows .
Properties
IUPAC Name |
methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN3O5/c1-12(23-20(28)30-21(2,3)4)18(26)25(5)16(19(27)29-6)11-14-13-9-7-8-10-15(13)24-17(14)22/h7-10,12,16,24H,11H2,1-6H3,(H,23,28)/t12-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFLPANSVSXCFU-BLLLJJGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate, often referred to as a complex indole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Analysis
The compound is synthesized through a multi-step process involving the bromination of indole derivatives and subsequent reactions to introduce various functional groups. The structural complexity is significant due to the presence of multiple chiral centers and functional groups that may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including the compound . Notably, compounds derived from similar structures have shown activity against:
- Staphylococcus aureus (including methicillin-resistant strains)
- Mycobacterium tuberculosis
- Candida albicans
For instance, related indole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA . The compound's structural analogs have been evaluated for their ability to inhibit biofilm formation, which is crucial in treating persistent infections.
Anticancer Activity
Research indicates that certain indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts . This suggests a potential application in cancer therapy, particularly for lung cancers.
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : Some indole derivatives are known to inhibit enzymes critical for bacterial survival and proliferation.
- Disruption of Cellular Processes : These compounds may interfere with cellular signaling pathways involved in proliferation and survival in cancer cells.
- Biofilm Disruption : By inhibiting biofilm formation, these compounds can enhance the efficacy of existing antibiotics against resistant strains.
Case Studies and Research Findings
A selection of case studies provides insight into the biological activities of related compounds:
| Compound | Target Organism | MIC (μg/mL) | Notes |
|---|---|---|---|
| 3k | MRSA | 0.98 | High activity against resistant strains |
| 3b | A549 Cells | N/A | Significant antiproliferative activity |
| 3e | Candida albicans | 7.80 | Moderate antifungal activity |
These findings underscore the therapeutic potential of this compound and its analogs.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Indole derivatives, including this compound, have been studied for their anticancer properties. The bromine substitution at the indole ring enhances the compound's ability to interact with biological targets involved in cancer progression. Research indicates that similar indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuroprotective Effects
Recent studies suggest that compounds with indole structures exhibit neuroprotective effects. Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate may enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .
Biochemical Research
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly targeting proteases and kinases that play crucial roles in cellular signaling pathways. By acting as a competitive inhibitor, it can provide insights into the mechanisms of enzyme action and regulation .
Drug Development
The structural characteristics of this compound make it a candidate for drug development. Its ability to modify biological activity through structural variations allows researchers to optimize pharmacokinetic and pharmacodynamic properties, leading to the development of new therapeutic agents .
Material Science
Polymer Synthesis
this compound can be used as a building block in polymer synthesis. Its functional groups allow for copolymerization with other monomers, resulting in materials with tailored properties for applications such as drug delivery systems and biosensors .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogenated Indole Moieties
The brominated indole core distinguishes this compound from analogues like Methyl (S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate (7b) and Methyl (S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoate (7c) . Key differences include:
- Reactivity : The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, whereas fluorine and chlorine are less reactive in such transformations.
Boc-Protected Amino Acid Derivatives
The compound shares structural similarities with Methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-3-yl)propanoate (CAS 1350624-45-1) . Both feature Boc-protected amines and methyl esters, but differences include:
- Core Structure: The target compound’s indole ring vs. the pyrrolidinone ring in CAS 1350624-45-1.
- Stability: Indole derivatives are prone to oxidation, whereas pyrrolidinones exhibit greater stability under acidic conditions.
Indole-Based Antifungal Agents
n-Butyl (S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate (C₂₁H₂₆N₂O₃) is an antifungal agent with a flexible cyclohexenyl side chain . Comparatively:
- Lipophilicity : The target compound’s Boc group and bromine may enhance membrane permeability over the n-butyl ester in C₂₁H₂₆N₂O₃.
- Synthetic Complexity : The target compound’s stereocenters require enantioselective synthesis, whereas C₂₁H₂₆N₂O₃ is synthesized as a racemate .
Key Research Findings
- Synthetic Utility : Brominated indoles enable regioselective C–H functionalization, as demonstrated in Pd-catalyzed arylation protocols .
- Chiral Resolution : Enantiomers of similar compounds (e.g., 3a in ) are separable via chiral HPLC (Chiralpak IB column, 81:19 hexane:IPA), suggesting feasible resolution for the target compound .
- Thermal Stability : Boc-protected derivatives exhibit decomposition temperatures >150°C, contrasting with acetyl-protected analogues (e.g., 3a in , mp 82–83°C) .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Q & A
Basic: How to design a synthetic route for this compound?
Methodological Answer:
A multi-step synthesis is typically required, focusing on:
Indole Bromination : Introduce the 2-bromo substituent via electrophilic bromination of the indole ring using reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity .
Chiral Center Construction : Utilize asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, to establish the (2R) and (2S) stereocenters. For example, Evans’ oxazolidinones or tert-butoxycarbonyl (Boc) protection for amino groups .
Coupling Reactions : Employ peptide coupling agents (e.g., HATU, EDCI) to link the bromoindole moiety with the methylpropanoyl-methylamino ester fragment .
Purification : Use column chromatography (e.g., PE/EtOAc gradients) to isolate the product from diastereomers or impurities .
Example Reaction Table (Based on ):
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | Introduce Br at C2 of indole | ~70% |
| Chiral Ester Formation | Boc-protected amino acid, EDCI, DMAP | Stereoselective coupling | 61% |
| Deprotection | TFA/CH₂Cl₂ | Remove Boc group | >90% |
Basic: What analytical techniques confirm stereochemistry and purity?
Methodological Answer:
- 1H/13C NMR : Compare experimental shifts with literature data for analogous compounds. For example, indole C7-H protons typically resonate at δ 7.8–7.9 ppm, while methyl ester groups appear at δ 3.6–3.7 ppm .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Example parameters (from analogous structures):
- Space group: P2₁ (monoclinic)
- Unit cell: a = 5.418 Å, b = 8.126 Å, c = 26.305 Å .
- HPLC with Chiral Columns : Determine enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).
Key NMR Signals (Based on ):
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C7-H (indole) | 7.83 | singlet | Indole aromatic |
| C12-H (methyl ester) | 3.63 | singlet | -OCH₃ |
| C16-H (alkene) | 5.96 | double doublet | CH₂=CH₂ |
Advanced: How to optimize reaction conditions to minimize diastereomer formation?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, solvent, catalyst loading). For example, optimize coupling reactions using response surface methodology (RSM) .
- Chiral Ligands : Use enantioselective catalysts (e.g., (R)-BINAP or Jacobsen’s salen complexes) to enhance stereocontrol during esterification .
- In Situ Monitoring : Employ techniques like FTIR or LC-MS to track intermediate formation and adjust conditions dynamically.
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
Verify Purity : Re-run chromatography or recrystallize to remove impurities.
Advanced NMR Techniques : Use 2D methods (e.g., HSQC, COSY) to assign overlapping signals. For example, NOESY can confirm spatial proximity of protons in rigid structures .
Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ADF).
Controlled Degradation Studies : Test stability under acidic/basic conditions to identify decomposition products .
Basic: What are the stability considerations under different storage conditions?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (Ar/N₂) due to hydrolyzable ester and carbamate groups .
- Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles.
- Light Sensitivity : Use amber vials to prevent photodegradation of the bromoindole moiety .
Advanced: Strategies for regioselective bromination of the indole ring
Methodological Answer:
- Directing Groups : Use electron-donating groups (e.g., -OMe at C5) to direct bromination to C2 .
- Microwave-Assisted Reactions : Enhance reaction speed and selectivity (e.g., NBS in DMF at 80°C for 10 minutes) .
- Post-Bromination Analysis : Confirm regiochemistry via NOE correlations or X-ray diffraction .
Basic: How to handle and purify the compound given its functional groups?
Methodological Answer:
- Work-Up : Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts.
- Chromatography : Use silica gel with gradients of PE/EtOAc (1:1 to 1:3) for polar intermediates .
- Crystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to isolate high-purity crystals for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
